2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride
Description
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is a highly specialized aromatic acyl chloride characterized by a benzoyl chloride moiety substituted at the 2-position with a 3,5-bis(trifluoromethyl)benzoyl group. This structure imparts unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) groups, which enhance electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles like amines or alcohols. Such reactivity is critical in synthesizing advanced polymers, pharmaceuticals, or agrochemical intermediates.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)benzoyl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6O2/c17-14(25)12-4-2-1-3-11(12)13(24)8-5-9(15(18,19)20)7-10(6-8)16(21,22)23/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYOXCDPDGCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acid chloride. The general reaction scheme is as follows:
(CF3)2C6H3COOH+SOCl2→(CF3)2C6H3COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Carboxylic Acids: Formed from hydrolysis
Alcohols: Formed from reduction
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl groups enhance lipophilicity, which is essential for the biological activity of many drugs. Notably, compounds featuring the trifluoromethyl group have shown improved pharmacodynamics and pharmacokinetics.
- Antimicrobial Agents : Research has demonstrated that derivatives of trifluoromethyl-substituted compounds exhibit potent antimicrobial properties against drug-resistant bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) . For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives showed minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against various bacterial strains .
- Pharmaceutical Development : The compound is utilized in the development of new drugs targeting specific molecular pathways. Its role in synthesizing piperazine derivatives has been highlighted for their diverse biological activities .
Materials Science
In materials science, 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is explored for its potential in developing advanced materials.
- Polymer Chemistry : The compound can be employed as a monomer or crosslinking agent in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for various industrial applications.
- Lithium-Sulfur Batteries : Recent studies have indicated that derivatives of this compound can help suppress polysulfide diffusion in lithium-sulfur batteries, enhancing their performance and lifespan .
Analytical Chemistry
The compound's unique chemical structure allows it to be used in analytical applications.
- Quantitative Assays : 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride has been utilized in quantitative assays for measuring low levels of substances such as clonidine in human plasma. Its reactivity allows for selective detection methods that are crucial in clinical settings .
Synthesis and Reactions
The synthesis of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride or oxalyl chloride under controlled conditions to yield high purity products.
Data Table: Applications Overview
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of antimicrobial agents | Enhanced efficacy against drug-resistant bacteria |
| Materials Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |
| Analytical Chemistry | Quantitative assays for pharmaceuticals | Selective detection capabilities |
Case Studies
- Antimicrobial Activity : A study published in Molecules detailed the synthesis of novel pyrazole derivatives from trifluoromethyl-substituted compounds, demonstrating significant antimicrobial activity with MIC values as low as 0.5 µg/mL against S. aureus .
- Battery Technology : Research on lithium-sulfur batteries highlighted the role of trifluoromethyl compounds in mitigating polysulfide diffusion, thus improving battery efficiency and longevity .
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in chemical synthesis.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoyl Chloride (CAS 785-56-8)
- Structure : A single benzoyl chloride core with -CF₃ groups at the 3- and 5-positions.
- Physical Properties : Boiling point 65–67°C (12 mmHg), density 1.526 g/cm³ .
- Applications : Used in fluorinated polyamide membranes for seawater desalination due to its ability to enhance hydrophobicity and solute selectivity .
3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9)
- Structure : Chlorine at the 3-position and -CF₃ at the 5-position.
- Reactivity : The chloro group increases electrophilicity but may reduce stability compared to bis-CF₃ analogs.
- Safety: Requires stringent handling (ventilation, non-sparking tools) due to corrosive and reactive nature .
4-Bromo-3-(trifluoromethyl)benzoyl Chloride (CAS 914636-26-3)
- Structure : Bromine at the 4-position and -CF₃ at the 3-position.
- Properties : Molecular weight 287.46 g/mol, LogP 3.85 (indicating high lipophilicity).
2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)
- Structure : Chlorine at the 2-position and -OCF₃ at the 5-position.
Comparative Physical and Chemical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 65–67 (12 mmHg) | 1.526 | 276.56 | -CF₃ (3,5) |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | Not reported | Not reported | 241.56 | -Cl (3), -CF₃ (5) |
| 4-Bromo-3-(trifluoromethyl)benzoyl chloride | Not reported | Not reported | 287.46 | -Br (4), -CF₃ (3) |
| 2-[3,5-Bis(CF₃)benzoyl]benzoyl chloride | Not reported | Estimated >1.5 | ~357.1 (calculated) | -CF₃ (3,5), benzoyl (2) |
Notes:
- The bis-CF₃ substitution in 3,5-bis(trifluoromethyl)benzoyl chloride lowers boiling point due to reduced intermolecular forces compared to halogenated analogs.
- The target compound’s extended aromatic system likely increases molecular weight and steric demands, affecting reactivity in coupling reactions .
Biological Activity
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical entities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings.
Chemical Structure and Properties
The structure of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride can be represented as follows:
This compound contains two benzoyl groups and a chlorine atom, contributing to its reactivity and potential biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds featuring trifluoromethyl groups. For instance, derivatives with similar structures have shown potent activity against various bacterial strains, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). One study found that compounds with the trifluoromethyl substitution exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against S. aureus biofilms .
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | Bacterial Strain | MIC Value (µg/mL) |
|---|---|---|
| 3,5-Bis(trifluoromethyl)phenyl | S. aureus | 1 |
| 3,5-Bis(trifluoromethyl)phenyl | E. faecalis | 1 |
| 4-Bromo-3-methyl derivative | S. aureus | 0.5 |
The presence of the trifluoromethyl group significantly enhances the potency of these compounds by improving their interaction with bacterial cell membranes.
Anticancer Activity
The anticancer potential of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride has also been explored. Compounds containing similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The trifluoromethyl group is believed to play a crucial role in enhancing the selectivity and potency of these compounds against cancer cells .
Case Study: Anticancer Properties
In a study examining various fluorinated benzoyl derivatives, it was found that several compounds demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action involved the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is attributed to its interaction with specific molecular targets within microbial and cancer cells. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, it may interact with enzymes or receptors involved in critical cellular processes.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Biofilm Disruption : The ability to disrupt biofilms formed by bacteria can enhance the efficacy of antimicrobial treatments.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride in laboratory settings?
- Methodological Answer :
- Ventilation : Always use a fume hood to prevent inhalation exposure, as the compound is corrosive and may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
- Storage : Store in a cool, dry place away from heat sources and incompatible substances (e.g., bases, oxidizing agents). Use airtight containers to prevent moisture absorption .
- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid direct contact with skin or eyes .
Q. Which analytical techniques are most effective for characterizing 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI) spectra typically show a molecular ion peak at m/z corresponding to the molecular weight (CHClFO, ~388.55 g/mol). Fragmentation patterns include peaks for trifluoromethyl groups (CF) and benzoyl chloride moieties .
- Infrared (IR) Spectroscopy : Key absorbance bands include C=O stretching (~1770 cm) and C-Cl stretching (~850 cm). Trifluoromethyl C-F vibrations appear at 1200–1100 cm .
- Nuclear Magnetic Resonance (NMR) : NMR shows distinct signals for the two CF groups, while NMR reveals aromatic proton environments .
Advanced Research Questions
Q. How does 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride participate in regioselective acylation reactions?
- Methodological Answer :
- The electron-withdrawing CF groups activate the benzoyl chloride toward nucleophilic attack at the carbonyl carbon. In condensation reactions (e.g., with amines or alcohols), steric hindrance from the 3,5-CF substituents directs electrophilic substitution to the para position of aromatic substrates. For example, in the synthesis of acyl acetals ( ), low-temperature conditions (−78°C) minimize side reactions and enhance regiocontrol .
Q. What are the stability challenges of this compound under varying reaction conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 150°C, releasing HCl and trifluoromethylbenzene derivatives. Avoid refluxing in polar aprotic solvents (e.g., DMF) without inert atmospheres .
- Hydrolytic Sensitivity : Rapid hydrolysis in aqueous media necessitates anhydrous conditions. Pre-drying solvents (e.g., THF over molecular sieves) and using scavengers (e.g., triethylamine) can mitigate hydrolysis .
Q. How is this compound utilized in the synthesis of complex heterocycles or pharmaceuticals?
- Methodological Answer :
- Case Study : In the preparation of 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (Example 2, ), the chloride acts as an acylating agent. Stepwise protocol:
Condensation : React with aminopyrazine derivatives in dichloromethane at 0°C.
Cyclization : Use HATU/DIPEA to form oxadiazole rings.
- Key Insight : The CF groups enhance electrophilicity, accelerating acylation while improving product solubility in organic phases .
Q. How do conflicting data on handling recommendations (e.g., PPE requirements) impact experimental design?
- Methodological Answer :
- Conflict Resolution : While emphasizes nitrile gloves and full-face shields, specifies "chemical-resistant" gloves without material details. Researchers should cross-reference Safety Data Sheets (SDS) and conduct compatibility tests (e.g., ASTM F739 for glove permeation). Prioritize protocols validated in peer-reviewed syntheses .
Data Contradictions and Mitigation Strategies
- Thermal Decomposition : lists a boiling range of 150–155°C, but omits this. Validate via differential scanning calorimetry (DSC) to identify exact decomposition thresholds.
- Spectral References : NIST spectra ( ) lack molar absorptivity data. Cross-validate IR and MS results with computational tools (e.g., Gaussian DFT calculations) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
